molecular formula C16H16N2O2 B14206713 N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-63-6

N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B14206713
CAS No.: 833456-63-6
M. Wt: 268.31 g/mol
InChI Key: XGYWXPHBILXDAT-UHFFFAOYSA-N
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Description

N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyridine ring, and a hydroxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, promoting the formation of imidazopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives, potentially altering the functional groups attached to the pyridine ring.

    Substitution: Formation of substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

833456-63-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[[6-(3-hydroxyphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H16N2O2/c19-14-5-1-3-12(9-14)15-6-2-4-13(18-15)10-17-16(20)11-7-8-11/h1-6,9,11,19H,7-8,10H2,(H,17,20)

InChI Key

XGYWXPHBILXDAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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